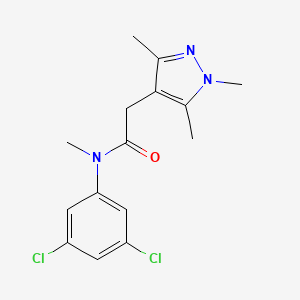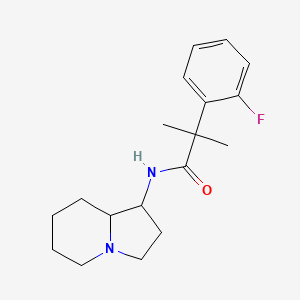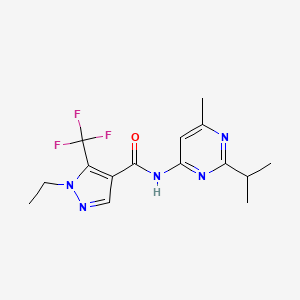![molecular formula C18H19N3O2 B7573965 2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7573965.png)
2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopropylaminoaryl compounds and is commonly referred to as "compound 1" in scientific literature.
Wirkmechanismus
The mechanism of action of 2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide is not fully understood. However, scientific research has shown that the compound can inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. It can also modulate the activity of certain receptors in the brain, which can lead to neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that the compound can cross the blood-brain barrier and have neuroprotective effects. The compound has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, the limitations include the need for further research to fully understand the mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide. One direction is to further investigate its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another direction is to study its potential side effects and toxicity. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential use in combination with other drugs.
Synthesemethoden
The synthesis of 2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide has been described in scientific literature. The method involves the reaction of 4-cyanoaniline with cyclopropylamine in the presence of a catalyst to form the intermediate compound. This intermediate compound is then reacted with furan-2-ylacetic acid to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide has been studied for its potential therapeutic applications. Scientific research has shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have neuroprotective effects and can prevent the death of neurons.
Eigenschaften
IUPAC Name |
2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13(17-3-2-10-23-17)21(16-8-9-16)18(22)12-20-15-6-4-14(11-19)5-7-15/h2-7,10,13,16,20H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDLIIDPDRHINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N(C2CC2)C(=O)CNC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylphenyl)-2-[5-(2-pyridin-3-ylcyclopropyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7573890.png)

![N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7573902.png)

![1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7573914.png)
![5,6-Dimethyl-3-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]pyridazine-4-carboxamide](/img/structure/B7573935.png)
![1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573937.png)
![6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7573951.png)
![7-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573954.png)
![2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile](/img/structure/B7573961.png)
![[1-(4-Fluorophenyl)triazol-4-yl]-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7573973.png)

